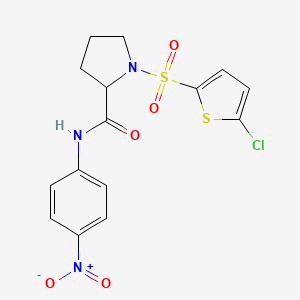

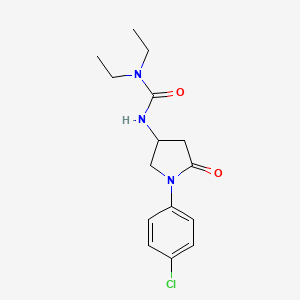

![molecular formula C13H10N4O2S B2602916 N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline CAS No. 900135-63-9](/img/structure/B2602916.png)

N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a thiazolo[3,2-a]pyrimidin ring, which is a fused ring system containing nitrogen and sulfur atoms . The compound also contains a nitro group (-NO2), which is a strong electron-withdrawing group, and an aniline group (phenylamine), which is an aromatic amine .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The nitro group is a strong electron-withdrawing group and could therefore make the compound susceptible to nucleophilic attack. The aniline group could engage in reactions typical of aromatic amines, such as electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a nitro group could increase the compound’s reactivity and polarity. The aromatic aniline group could contribute to the compound’s stability and possibly also its solubility in certain solvents .

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have demonstrated high antitumor activity . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Activity

These compounds have also shown significant antibacterial properties . This makes them promising candidates for the development of new antibacterial drugs.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Design of New Medicines

Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Optoelectronic Materials

Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . Their appropriate thermal stability and valuable photophysical properties make these molecules valuable for applications in optoelectronic materials .

Electroluminescent Devices

Electroluminescent devices with thiazolo[5,4-d]thiazole-based compounds as host materials showed yellowish-green and yellow-green emissions . This is quite unique for organic-small molecules demonstrating their potential in the development of novel, low-weight, and fully organic dopants for electroluminescent (EL) devices .

properties

IUPAC Name |

7-methyl-N-(4-nitrophenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-9-8-12(16-6-7-20-13(16)14-9)15-10-2-4-11(5-3-10)17(18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXMPQVVAKCAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=C(C=C2)[N+](=O)[O-])N3C=CSC3=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-7-methyl-N-(4-nitrophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2602834.png)

![2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2602836.png)

![N-[2-(Benzotriazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2602838.png)

![4-bromo-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2602840.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)

![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)